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Compound of Interest

Compound Name: YM-201636

Cat. No.: B8072291 Get Quote

Topic: Differential Dose Response of YM-201636 on PtdIns5P vs. PtdIns(3,5)P2 Compound:

YM-201636 (PIKfyve Inhibitor) CAS No: 62996-74-1 Target: PIKfyve (Phosphatidylinositol-3-

phosphate 5-kinase)[1][2][3][4][5][6]

Core Technical Insight: The "Biphasic" Inhibition
Profile
As a researcher using YM-201636, you must understand that this compound does not inhibit all

PIKfyve outputs synchronously in a cellular context. There is a distinct functional dissociation

between PtdIns5P and PtdIns(3,5)P2 based on concentration.

While the cell-free IC50 for PIKfyve is ~33 nM, cellular membranes shift the effective

concentrations. You can exploit this window to isolate specific lipid pools.

Comparative Inhibition Data (Cellular Context)
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Parameter
Low Dose Window (~160

nM)

High Dose Window (800 nM

- 1 µM)

PtdIns5P Inhibition High (~60–70% reduction) Maximal (>80% reduction)

PtdIns(3,5)P2 Inhibition Moderate (~30–45% reduction) Maximal (>80% reduction)

Primary Phenotype

Actin stress fiber disassembly

blocked; GLUT4 translocation

arrested.

Massive cytoplasmic

vacuolation (swollen

endosomes).

Off-Target Risk Low (TPC2 inhibition begins).

Moderate (TPC2 blocked;

approaches PI3K

threshold).

Application
Dissecting PtdIns5P-specific

signaling (e.g., insulin/actin).[6]

Complete functional block of

PIKfyve; inducing endosomal

defects.[4]

Critical Mechanism: YM-201636 inhibits the synthesis of PtdIns5P more potently than

PtdIns(3,5)P2 at lower doses.[2][6] This allows for the functional separation of these two lipids.

If your experiment requires the depletion of PtdIns(3,5)P2 to induce vacuolation, you must

exceed the 400 nM threshold.

Pathway Visualization: The PIKfyve Inhibition Block[7][8]
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Caption: YM-201636 exhibits dose-dependent selectivity. Low doses preferentially deplete

PtdIns5P pools, while high doses are required to fully deplete PtdIns(3,5)P2 and induce

vacuolation.

Troubleshooting & FAQs
Q1: I treated my cells with YM-201636, but I do not see
the characteristic vacuolation. Why?
Diagnosis: The concentration is likely too low.

Explanation: Vacuolation is a phenotype strictly linked to the severe depletion of

PtdIns(3,5)P2. While 160 nM YM-201636 depletes PtdIns5P, it leaves enough PtdIns(3,5)P2

(~60-70%) to maintain endosomal morphology in many cell lines (e.g., CHO-T, 3T3L1).

Solution: Increase concentration to 800 nM – 1 µM. Vacuoles should appear within 40–60

minutes.

Q2: Is YM-201636 absolutely specific to PIKfyve?
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Diagnosis: No, beware of TPC2 and Type I PI3K.

Explanation:

TPC2 (Two-Pore Channel 2): YM-201636 directly inhibits TPC2 channels (IC50 ~0.16

µM). If you are studying calcium release or viral entry (e.g., Ebola, SARS-CoV-2), be

aware that YM-201636 hits both the lipid kinase and the ion channel at 800 nM.

Type I PI3K (

): At high concentrations (>3 µM), YM-201636 begins to inhibit p110

.[2]

Solution: Always include a negative control (DMSO) and potentially a PI3K inhibitor control

(like Wortmannin) to distinguish effects. For TPC2 differentiation, use Apilimod as a

comparator (it inhibits PIKfyve but has different off-target profiles).

Q3: My PtdIns(3,5)P2 levels are not dropping as
expected in HPLC analysis.
Diagnosis: Inadequate labeling time or extraction issues.

Explanation: PtdIns(3,5)P2 is a low-abundance lipid.[7][8] Short-term 32P-orthophosphate

labeling might not reach equilibrium.

Solution: Ensure cells are labeled for at least 4 hours (or overnight) prior to treatment.[8] Use

a deacylation protocol (forming GroPIns) for cleaner HPLC separation, as intact lipids can be

difficult to resolve.

Q4: Can I wash out the drug to reverse the effects?
Diagnosis: Yes, the inhibition is reversible.

Explanation: YM-201636 is a competitive ATP inhibitor.

Solution: Wash cells 3x with warm, drug-free medium. Vacuoles typically resolve (disappear)

within 2–4 hours as PIKfyve activity restores PtdIns(3,5)P2 levels.
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Experimental Protocols
Protocol A: Differential Dose Treatment (Cell Culture)
Use this protocol to distinguish PtdIns5P functions from PtdIns(3,5)P2 functions.

Materials:

YM-201636 Stock: 10 mM or 25 mg/mL in DMSO (Store at -20°C).

Cell Line: HeLa, HEK293, or NIH3T3 (Adherent).

Steps:

Seed Cells: Plate cells to reach 70% confluence on the day of the experiment.

Preparation of Working Solutions:

Low Dose (PtdIns5P target): Dilute stock to 160 nM in warm media.

High Dose (Vacuolation target): Dilute stock to 800 nM in warm media.

Treatment:

Aspirate culture media.

Add warm media containing YM-201636.[5]

Incubate at 37°C.

Timepoints:

40 mins: Check for early vacuolation (visible in High Dose only).

2-4 hours: Peak vacuolation and lipid depletion.

Fixation/Lysis: Proceed immediately to fixation (for microscopy) or acid extraction (for lipids).

Do not wash with PBS prior to lysis if analyzing lipids, as this can alter labile pools.
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Protocol B: Decision Tree for Dose Selection

What is your experimental goal?

Targeting Endosomal Morphology
(Vacuolation)?

Targeting Actin/Glucose Signaling
(PtdIns5P specific)?

No

Use 800 nM - 1 µM
(Depletes both lipids)

Yes

Use 160 nM
(Depletes PtdIns5P; spares PtdIns(3,5)P2)

Yes

Check for TPC2 interference
(Use Apilimod control)

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal YM-201636 concentration based on

biological readout.

References
Jefferies, H. B., et al. (2008). "A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production

and disrupts endomembrane transport and retroviral budding." EMBO Reports, 9(2), 164-

170.

Sbrissa, D., et al. (2012). "Functional dissociation between PIKfyve-synthesized PtdIns5P

and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636." American Journal of

Physiology-Cell Physiology, 303(4), C436-C446.

Martin, S., et al. (2013). "Inhibition of PIKfyve by YM-201636 dysregulates autophagy and

leads to apoptosis-independent neuronal cell death."[4] PLoS One, 8(3), e60152.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8072291?utm_src=pdf-body-img
https://www.benchchem.com/product/b8072291?utm_src=pdf-body
https://www.benchchem.com/product/b8072291?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8072291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zhang, X., et al. (2022). "Two-pore channel blockade by phosphoinositide kinase inhibitors

YM201636 and PI-103 determined by a histidine residue near pore-entrance."

Communications Biology, 5, 726.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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